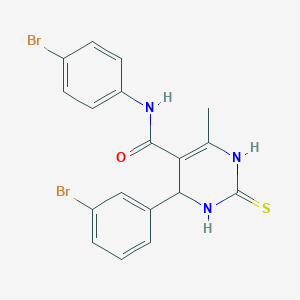
2,7-diamino-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile
説明
Chromene derivatives, including compounds similar to 2,7-diamino-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile, are significant due to their diverse pharmacological properties and applications in various fields of chemistry and biology. These compounds have been synthesized and studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of chromene derivatives typically involves multicomponent reactions, including the reaction of substituted naphthols, aldehydes, and malononitrile in the presence of catalysts under specific conditions. For example, chromene derivatives have been synthesized using triethylbenzylammonium chloride (TEBA) as a catalyst in aqueous media, which offers advantages such as good yields, less pollution, and simple operation (Shi et al., 2006).
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structures of chromene derivatives. The analysis reveals detailed information about the arrangement of atoms within the molecule, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior and interaction with biological targets (Okasha et al., 2022).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including reactions with electrophilic and nucleophilic reagents, leading to the formation of diverse chromene-based compounds with potential biological activities. The reactivity of these compounds is influenced by their molecular structure, including the presence of amino and methoxy groups (El-Agrody et al., 2002).
Physical Properties Analysis
The physical properties of chromene derivatives, including solubility, melting point, and crystal structure, are important for their application in drug formulation and material science. The crystal structure analysis provides insights into the molecule's stability and potential interactions in solid form.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different chemical reagents, define the applications of chromene derivatives in synthetic organic chemistry and medicinal chemistry. These properties are determined by the functional groups present in the molecule and their electronic effects.
- Synthesis and reactions: El-Agrody et al., 2002.
- Molecular structure analysis: Okasha et al., 2022.
- Chemical and physical properties: Shi et al., 2006.
科学的研究の応用
Antimicrobial Activities
2,7-Diamino-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile has been explored for its antimicrobial properties. A study involved the synthesis of chromene derivatives, which showed significant antibacterial and antifungal activities. These compounds were confirmed through elemental and spectral analysis (Ghoneim, El-Farargy, & Abdelaziz, 2014).
Imaging of Apoptosis in Cancer
In cancer research, carbon-11-labeled 4-aryl-4H-chromenes have been synthesized for use as PET agents in imaging apoptosis in cancer. These compounds were prepared using a simplified solid-phase extraction method and demonstrated high radiochemical yields and purity (Gao et al., 2010).
Corrosion Inhibition
Chromenopyridine derivatives, which are structurally similar to this compound, have been used as corrosion inhibitors for steel in acidic environments. These compounds demonstrated high inhibition efficiencies and were evaluated using various techniques including electrochemical impedance spectroscopy and atomic force microscopy (Ansari, Quraishi, & Singh, 2017).
Synthesis of New Derivatives
Research has focused on the synthesis of new dimeric chromene derivatives, exploring their potential applications in various fields, including their antifungal properties (Costa et al., 2008).
Characterization and Potential in Drug Development
Studies have characterized various chromene derivatives and evaluated their potential as leads for anticancer drugs. These compounds were characterized using spectral data and further assessed for their intercalating capabilities with DNA, which is crucial for their potential use in cancer therapy (Nogueira et al., 2020).
Crystallographic Analysis
Crystallographic analysis of chromene derivatives provides insights into their structural properties, which is vital for understanding their interactions in biological systems. Such studies contribute to the development of new compounds with potential therapeutic applications (Sharma et al., 2015).
特性
IUPAC Name |
2,7-diamino-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-21-12-4-2-3-10(7-12)16-13-6-5-11(19)8-15(13)22-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKNJDSAWPLYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,4-dichlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156639.png)
![1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5156652.png)

![4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B5156666.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5156668.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5156681.png)
![N-(4-ethoxyphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5156693.png)
![3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B5156698.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylpropanamide](/img/structure/B5156723.png)

![ethyl 4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B5156732.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5156733.png)